molecular formula C3H4N2OS B1296162 2-aminothiazol-4-ol CAS No. 7146-26-1

2-aminothiazol-4-ol

Cat. No.: B1296162
CAS No.: 7146-26-1
M. Wt: 116.14 g/mol
InChI Key: BGIZWGFKUMPOAV-UHFFFAOYSA-N
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Description

2-aminothiazol-4-ol is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and hydroxyl groups in the thiazole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazol-4-ol can be achieved through several methods. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . This reaction typically requires 24 hours and is monitored using thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-aminothiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

2-aminothiazol-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-aminothiazol-4-ol is unique due to the presence of both amino and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in different fields.

Properties

IUPAC Name

2-amino-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIZWGFKUMPOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991863
Record name 2-Imino-2,3-dihydro-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-26-1
Record name 7146-26-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-2,3-dihydro-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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